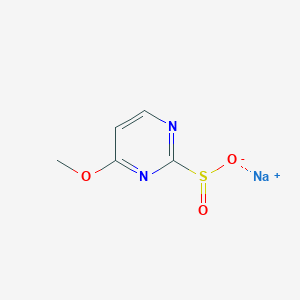![molecular formula C13H17BF2O2 B3002988 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1392150-21-8](/img/structure/B3002988.png)
2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the structure of 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which carries probes for determining ion pair formations, suggests that the compound of interest may also have similar properties in terms of ion pair formation and could be useful in studying such chemical processes .
Synthesis Analysis
The synthesis of related compounds, such as 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, involves the reaction of 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with o-aminophenol . This suggests that the synthesis of this compound could potentially involve a similar strategy, possibly starting with a 2-alkoxy-1,3,2-dioxaborolane and reacting it with a difluorophenyl-containing compound.
Molecular Structure Analysis
The molecular structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined using single-crystal X-ray diffractometer data, revealing an orthorhombic crystal structure with a tetracoordinated boron atom . This information provides a basis for understanding the potential molecular structure of this compound, which may also feature a tetracoordinated boron atom within a heterocyclic ring system.
Chemical Reactions Analysis
The reactions of 2,2-Difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin and its isomer with carbonyl compounds and aniline result in the formation of colored ethylenic derivatives and corresponding oxazaborins . This indicates that the compound of interest might also react with carbonyl compounds and aniline to form similar derivatives, which could be of interest in the development of new materials or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly provided, the properties of similar compounds can offer some insights. For example, the determination of rate constants for ion pair formations in different solvents for 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane suggests that the compound of interest may also have distinct behaviors in various solvents, which could be relevant for its applications in chemical processes . Additionally, the crystal structure analysis of a related compound provides clues about its density and lattice constants, which could be extrapolated to estimate the properties of the compound .
科学的研究の応用
Synthesis of Novel Derivatives
A study by Das et al. (2015) focused on the synthesis of novel derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including stilbenes and resveratrol analogues. These compounds, especially boron-containing polyene systems, show potential in new materials for Liquid Crystal Display (LCD) technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Organoboron Compounds in Medicinal Chemistry
Spencer et al. (2002) synthesized ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives of 2-methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. These compounds displayed inhibitory activity against serine proteases, including thrombin, highlighting their potential in medicinal chemistry (Spencer et al., 2002).
Structural and Physicochemical Analysis
Huang et al. (2021) conducted structural, crystallographic, and conformational analyses on boric acid ester intermediates with benzene rings. These studies, utilizing Density Functional Theory (DFT), revealed insights into molecular structures and physicochemical properties (Huang et al., 2021).
Applications in Polymer Synthesis
Yokozawa et al. (2011) investigated the polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which led to the synthesis of polymers with potential applications in electronics and materials science (Yokozawa et al., 2011).
Electronic and Optical Applications
Research by Naka et al. (2013) on silicon-containing molecules with bithiophene units derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed that these compounds have significant optical properties, including fluorescence, which is crucial in the development of new electronic and optical materials (Naka et al., 2013).
作用機序
将来の方向性
The use of boronic esters in organic synthesis is a well-established field with many potential areas for further exploration. The development of new, more efficient synthesis methods, as well as the exploration of new types of reactions involving these compounds, could be interesting areas for future research .
特性
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-10(15)7-11(16)6-9/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJSPTFUIMJKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1392150-21-8 |
Source


|
| Record name | 2-[(3,5-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

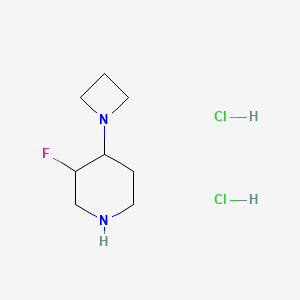
![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)
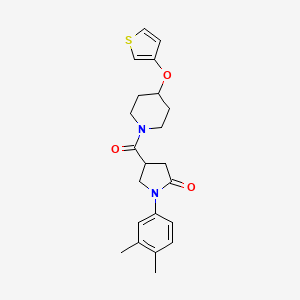

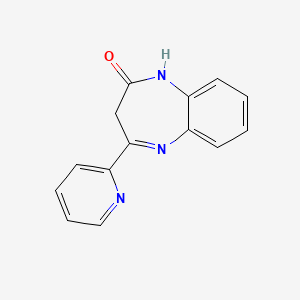
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)
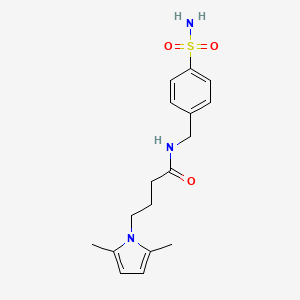
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)
![3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3002927.png)
